

Application Notes: ATN-161 Trifluoroacetate Salt in Tumor Angiogenesis Research

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Compound of Interest

Compound Name: ATN-161 trifluoroacetate salt

Cat. No.: B605673

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Introduction

ATN-161 (sequence: Ac-PHSCN-NH₂) is a synthetic pentapeptide antagonist of integrin function.[1] Derived from the synergy region of fibronectin, it represents a non-RGD-based approach to targeting cellular adhesion and signaling processes.[2] ATN-161 primarily targets $\alpha 5 \beta 1$ integrin and has also been shown to bind to other integrins, including $\alpha v \beta 3$, which are crucial for endothelial cell interactions with the extracellular matrix (ECM) during angiogenesis.[3][4] The expression of these integrins is often upregulated on activated endothelial cells and various tumor cells, making them a compelling target for anti-cancer and anti-angiogenic therapies.[1][4] ATN-161 is hypothesized to lock integrins in an inactive conformation, thereby inhibiting downstream signaling, cell migration, and the formation of new blood vessels, rather than directly blocking cell adhesion.[3][5] These application notes provide a comprehensive overview and protocols for utilizing **ATN-161 trifluoroacetate salt** in the study of tumor angiogenesis.

Mechanism of Action

ATN-161 functions as a noncompetitive inhibitor of the fibronectin synergy sequence (PHSRN), where a cysteine is substituted for arginine to improve pharmaceutical properties.[5] By binding to integrin beta subunits, ATN-161 disrupts the signaling cascade necessary for angiogenesis.[5][6] This interference leads to the inhibition of vascular endothelial growth factor (VEGF)-induced cell migration and capillary tube formation, key events in the angiogenic process.[7][8] Furthermore, it has been shown to decrease the phosphorylation of mitogen-activated protein kinase (MAPK) and reduce microvessel density in tumors in vivo.[3] Some studies suggest its

anti-angiogenic activity may be mediated by modulating integrin signaling in a protein kinase A (PKA)-dependent manner.[\[6\]](#) The peptide has demonstrated the ability to reduce tumor growth and metastasis in preclinical models and was well-tolerated in a Phase I clinical trial, where it led to prolonged stable disease in approximately one-third of patients with advanced solid tumors.[\[5\]](#)[\[9\]](#)

Data Presentation: Efficacy of ATN-161

The following tables summarize the quantitative data from preclinical and clinical studies of ATN-161.

Table 1: In Vitro Efficacy of ATN-161

Assay Type	Cell Line	Parameter Measured	Effective Concentration	Outcome	Reference
Cell Migration	hCECs	VEGF-Induced Migration	Starts at 100 nM	Dose-dependent decrease in migrating cells	[8]
Capillary Tube Formation	hCECs	Capillary-like Structures	Not specified	Inhibition of tube formation	[7] [8]
Cell Proliferation	hCECs	Cell Number (MTS Assay)	Up to 100 μ M	No significant inhibition	[7]
Signal Transduction	MDA-MB-231	MAPK Phosphorylation	20 μ M (maximal effect)	Significant inhibition	[3]

| Endothelial Cell Number | Not specified | Endothelial Cell Count | Not specified | 21% decrease after 48 hours |[\[8\]](#)[\[10\]](#) |

Table 2: In Vivo Efficacy of ATN-161

Model Type	Cancer/Condition	Treatment Regimen	Key Findings	Reference
Murine Colon Cancer	CT26 Liver Metastases	100 mg/kg, every 3rd day	Reduced tumor burden and microvessel density	[11]
Human Breast Cancer	MDA-MB-231 Xenograft	0.05–1 mg/kg, 3x/week	Dose-dependent decrease in tumor volume and metastasis	[9]
Human Colon Cancer	HT29 Xenograft	Not specified	Significantly reduced tumor weight and vessel density	[8][10]
Choroidal Neovascularization	Laser-Induced CNV (Rat)	Intravitreal injection	Inhibited CNV leakage and neovascularization	[7][8]

| Matrigel Plug Angiogenesis | C57BL/6 Mice | 1 and 10 $\mu\text{mol/L}$ in Matrigel | Statistically significant inhibition of angiogenesis |[6][12] |

Table 3: Phase I Clinical Trial Data for ATN-161

Parameter	Details
Patient Population	Adult patients with advanced solid tumors
Dose Range	0.1 to 16 mg/kg
Administration	10-minute intravenous infusion, three times per week
Dose-Limiting Toxicities	None observed up to 16 mg/kg
Clinical Response	No objective responses
Outcome	Prolonged stable disease (>112 days) in ~33% of patients

| Reference [\[\[5\]\[13\]](#) |

Experimental Protocols

Protocol 1: In Vitro Endothelial Cell Migration Assay (Boyden Chamber)

This protocol is designed to assess the effect of ATN-161 on the migration of endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs) or Human Choroidal Endothelial Cells (hCECs), towards a chemoattractant like VEGF.

Materials:

- Boyden chamber apparatus with polycarbonate membranes (8 μ m pores)
- Endothelial cells (e.g., hCECs)
- Basal medium (e.g., serum-free endothelial cell medium)
- Chemoattractant: VEGF (recombinant human)
- **ATN-161 trifluoroacetate salt**

- Fibronectin (for coating)
- Calcein-AM or DAPI stain
- Phosphate-Buffered Saline (PBS)

Procedure:

- Preparation: Coat the underside of the Boyden chamber membranes with fibronectin (10 µg/mL) and incubate for 1 hour at 37°C. Air dry.
- Cell Culture: Culture hCECs to ~70% confluence. Serum-starve the cells for 4-6 hours in basal medium prior to the assay.
- Chemoattractant Addition: In the lower chamber, add basal medium containing a chemoattractant (e.g., 20 ng/mL VEGF).
- Cell Seeding: Harvest and resuspend the serum-starved hCECs in basal medium. Pre-incubate the cells with various concentrations of ATN-161 (e.g., 1 nM to 100 µM) or vehicle control for 30 minutes at 37°C.
- Seed the pre-incubated cells (e.g., 5×10^4 cells) into the upper chamber.
- Incubation: Incubate the chamber for 4-6 hours at 37°C in a CO₂ incubator.
- Analysis:
 - Remove the upper chamber and carefully wipe the non-migrated cells from the top surface of the membrane with a cotton swab.
 - Fix the migrated cells on the bottom surface with 4% paraformaldehyde.
 - Stain the cells with a fluorescent dye (e.g., DAPI).
 - Mount the membrane on a glass slide and count the migrated cells in several high-power fields using a fluorescence microscope.

- Quantify the results and compare the number of migrated cells in ATN-161-treated groups to the vehicle control.

Protocol 2: In Vitro Capillary Tube Formation Assay

This assay evaluates the ability of endothelial cells to form three-dimensional capillary-like structures on a basement membrane matrix, a key step in angiogenesis.

Materials:

- Matrigel or similar basement membrane extract
- Endothelial cells (e.g., HUVECs)
- Endothelial cell growth medium
- **ATN-161 trifluoroacetate salt**
- 96-well plate

Procedure:

- Plate Coating: Thaw Matrigel on ice. Add 50 μ L of Matrigel to each well of a pre-chilled 96-well plate.
- Polymerization: Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.
- Cell Preparation: Harvest endothelial cells and resuspend them in medium containing various concentrations of ATN-161 or vehicle control.
- Cell Seeding: Seed the cells (e.g., 1.5×10^4 cells per well) onto the solidified Matrigel.
- Incubation: Incubate the plate for 4-18 hours at 37°C.
- Analysis:
 - Examine the formation of capillary-like networks (tubes) using a phase-contrast microscope.

- Capture images from several representative fields for each condition.
- Quantify angiogenesis by measuring parameters such as total tube length, number of junctions, and number of branches using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
- Compare the quantitative data from ATN-161-treated wells to the vehicle control.

Protocol 3: In Vivo Tumor Xenograft Model

This protocol describes a general workflow for evaluating the anti-tumor and anti-angiogenic effects of ATN-161 in an in vivo setting using human tumor xenografts in immunodeficient mice.

Materials:

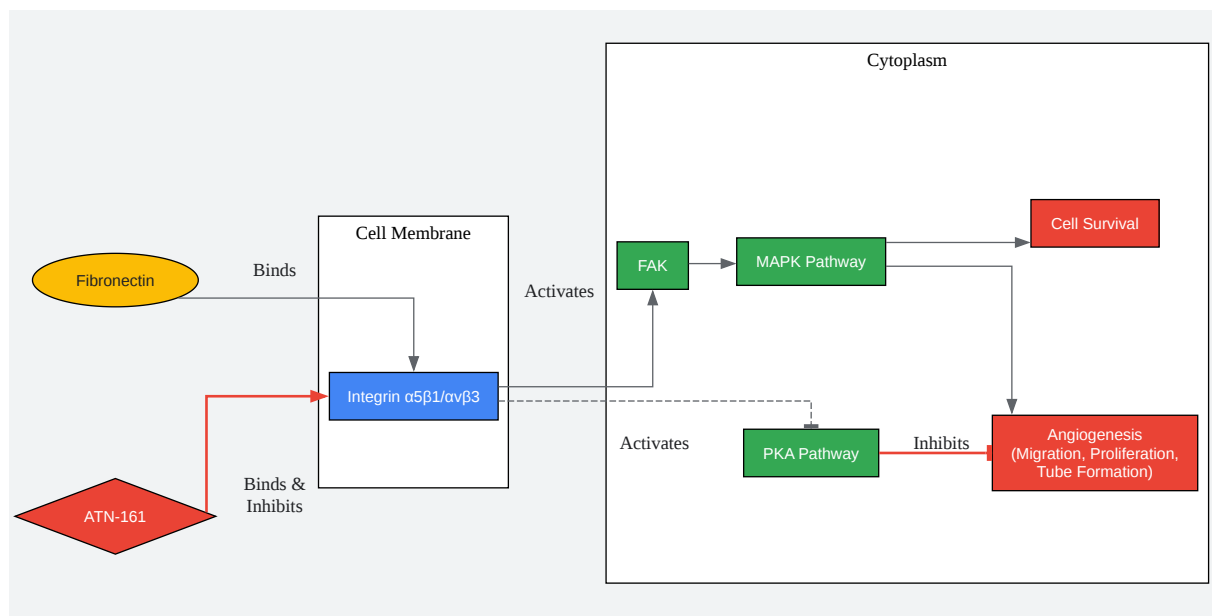
- Immunodeficient mice (e.g., BALB/c nu/nu)
- Human cancer cell line (e.g., MDA-MB-231, HT29)
- Sterile PBS and cell culture medium
- **ATN-161 trifluoroacetate salt**
- Vehicle control (e.g., sterile saline)
- Calipers for tumor measurement
- Microtome and histology supplies
- Antibodies for immunohistochemistry (e.g., anti-CD31 for microvessel density)

Procedure:

- **Cell Inoculation:** Harvest cancer cells and resuspend them in sterile PBS or medium. Subcutaneously inject the cells (e.g., 1×10^6 cells) into the flank of each mouse.
- **Tumor Growth:** Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Measure tumor volume regularly using calipers (Volume = $0.5 \times \text{Length} \times \text{Width}^2$).

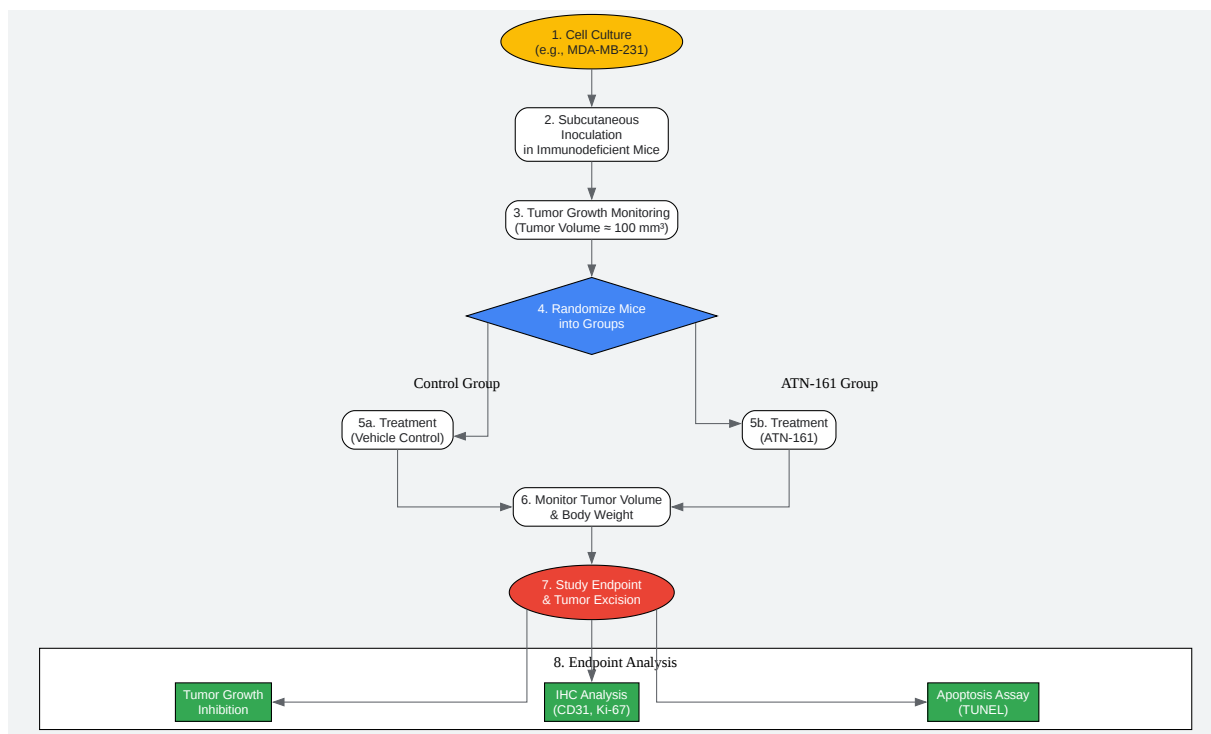
- Randomization and Treatment: Once tumors reach the target size, randomize mice into treatment groups (e.g., vehicle control, ATN-161 low dose, ATN-161 high dose).
- Administer ATN-161 via the desired route (e.g., intravenous or intraperitoneal injection) according to the planned schedule (e.g., 1 mg/kg, three times per week).[9]
- Monitoring: Continue to monitor tumor volume and body weight throughout the study (e.g., for 4-10 weeks).
- Endpoint and Tissue Harvest: At the end of the study, euthanize the mice and carefully excise the tumors.
- Analysis:
 - Tumor Growth Inhibition: Compare the final tumor volumes between the treatment and control groups.
 - Immunohistochemistry (IHC): Fix a portion of the tumor in formalin, embed in paraffin, and section. Perform IHC staining for markers like CD31 (to assess microvessel density) and Ki-67 (to assess cell proliferation).
 - Apoptosis Assay: Perform a TUNEL assay on tumor sections to quantify apoptotic cells.
 - Western Blot: Homogenize a portion of the tumor to analyze protein expression levels (e.g., phosphorylated MAPK).

Visualizations: Pathways and Workflows



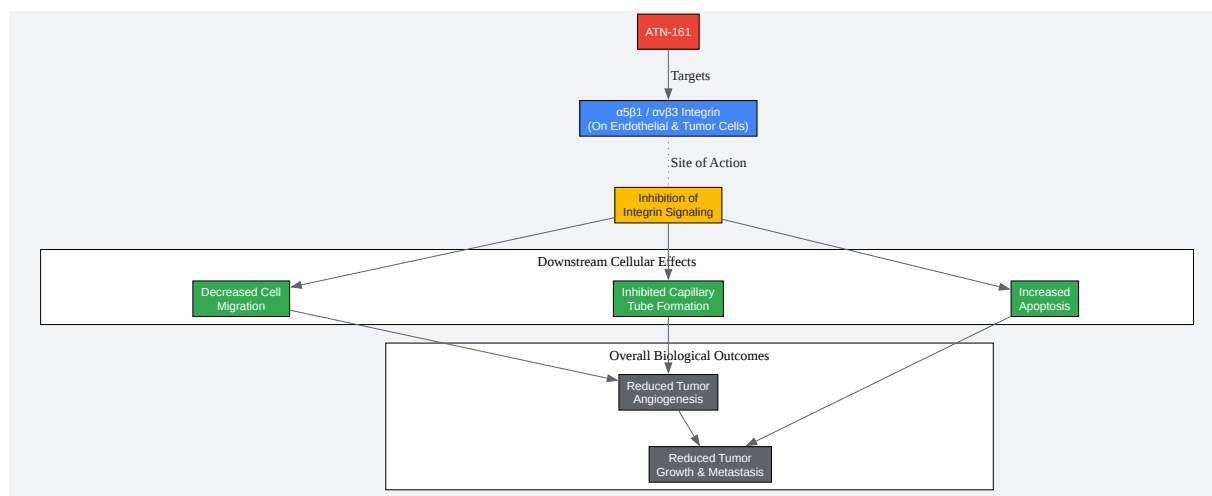
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Caption: Mechanism of ATN-161 action on integrin signaling pathways.



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Caption: Experimental workflow for an in vivo tumor xenograft study.



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Caption: Logical flow from integrin inhibition to anti-tumor outcomes.

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